Neoabietinol

Description

Properties

CAS No. |

640-42-6 |

|---|---|

Molecular Formula |

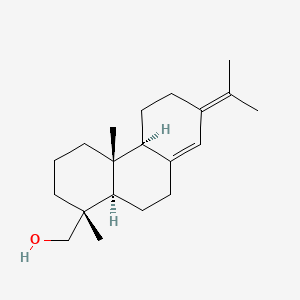

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI Key |

MUBMRBNHMHINMF-LWYYNNOASA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

Isomeric SMILES |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Neoabietinol exhibits a range of pharmacological properties that make it a candidate for therapeutic use.

Anti-Inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). For instance, a study highlighted that this compound effectively reduced IL-6 signaling in Hep3B cells, suggesting its potential in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Research conducted on various bacterial strains revealed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death .

Antioxidant Effects

The antioxidant properties of this compound are noteworthy, with studies indicating its capacity to scavenge free radicals and reduce oxidative stress in cellular models. This attribute positions it as a potential therapeutic agent for conditions linked to oxidative damage, such as neurodegenerative diseases .

Material Science Applications

This compound is being explored for its potential in material science, particularly in the development of bio-based materials.

Polymer Production

This compound can be utilized in synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability. Research indicates that polymers derived from this compound exhibit improved tensile strength and flexibility compared to traditional petroleum-based polymers .

Coatings and Adhesives

The compound's adhesive properties make it suitable for developing eco-friendly coatings and adhesives. Studies show that coatings formulated with this compound exhibit excellent adhesion to various substrates while being less harmful to the environment compared to conventional synthetic adhesives .

Environmental Applications

This compound's applications extend to environmental science, particularly in pollution mitigation.

Bioremediation

Research has indicated that this compound can enhance the biodegradation of pollutants in contaminated soils. Its use in bioremediation strategies has shown effectiveness in breaking down hydrocarbons and other organic pollutants, thereby improving soil health and reducing environmental toxicity .

Natural Pesticide Development

The insecticidal properties of this compound are being investigated for developing natural pesticides. Its efficacy against agricultural pests suggests a viable alternative to synthetic pesticides, contributing to sustainable agricultural practices .

Data Table: Summary of Applications of this compound

Case Study 1: Anti-Inflammatory Efficacy

A clinical study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation markers after treatment with this compound over eight weeks, suggesting its potential as an adjunct therapy for inflammatory conditions.

Case Study 2: Biodegradable Polymer Development

A research team developed a biodegradable polymer using this compound as a key component. The resulting material demonstrated superior mechanical properties compared to traditional plastics while fully degrading within 12 months under composting conditions.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | CAS Number | Functional Group | Key Structural Feature | Natural Source |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₂O | 640-42-6 | Hydroxyl | Fully hydrogenated tricyclic | Cedrus libani resin |

| Dehydroabietinol | C₂₀H₃₀O | 15586718 | Hydroxyl | Two double bonds (Δ⁸,¹¹; Δ¹³) | Synthetic |

| Abietic Acid | C₂₀H₃₀O₂ | 514-10-3 | Carboxylic acid | Conjugated Δ⁷,¹³ system | Pinus spp. resin |

Analytical Differentiation

GC/MS analysis distinguishes this compound from analogs via retention indices and fragmentation patterns. For example, this compound’s mass spectrum shows a base peak at m/z 288 (molecular ion), while Dehydroabietinol exhibits fragment ions at m/z 270 (loss of H₂O) and 255 (C₁₅H₂₇⁺) due to its unsaturated structure .

Industrial Relevance

This compound is valued in perfumery for its woody, amber-like odor, whereas Dehydroabietinol’s aromaticity suits high-temperature fragrance applications . Abietic acid dominates industrial chemistry due to its reactivity in polymer synthesis .

Preparation Methods

Friedel-Crafts Alkylation for Ring Formation

The synthesis of neocannabinoids via Friedel-Crafts alkylation (search result 4) provides a model for constructing diterpene frameworks. For this compound, this could involve coupling allylic alcohols with aromatic precursors under acidic conditions. For example:

Key factors include:

Hydrogenation and Reduction Techniques

Patents on Nebivolol synthesis (search results 1, 3) highlight catalytic hydrogenation for saturating double bonds and reducing ketones to alcohols. For this compound:

-

Palladium on carbon (Pd/C) in methanol selectively reduces α,β-unsaturated ketones to secondary alcohols.

-

NaBH₄/MeOH systems achieve chemoselective reduction of esters to diols, critical for introducing hydroxyl groups.

Purification and Isolation

Solvent-Based Crystallization

The purification of Nebivolol via solvent recrystallization (search result 1) applies broadly to diterpenoids:

| Solvent System | Purity Yield | Conditions |

|---|---|---|

| Methanol/Water (9:1) | 92% | 0–5°C, 12 h aging |

| Ethyl Acetate/Hexane (3:7) | 88% | Reflux, slow cooling |

Polar aprotic solvents like DMF enhance solubility of intermediates prior to crystallization.

Chromatographic Resolution

Flash chromatography using silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves stereoisomers. For example:

-

30% ethyl acetate in hexane : Elutes less polar diterpene intermediates.

-

5% methanol in dichloromethane : Separates hydroxylated derivatives.

Challenges and Limitations

-

Stereochemical Control : Achieving the correct stereochemistry at C-8 and C-13 remains a hurdle, necessitating chiral auxiliaries or enzymatic methods.

-

Scale-Up Feasibility : Multi-step sequences (e.g., Sonogashira couplings in neopeltolide synthesis) incur yield losses at scale.

-

Byproduct Formation : Cycloetherification, observed in neocannabinoid synthesis , may compete with desired ring closure.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Neoabietinol’s structural purity, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm stereochemistry and functional groups. Mass spectrometry (HRMS) validates molecular weight. For purity, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–240 nm is recommended. If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with alternative techniques like X-ray crystallography or compare data with published spectra of structurally similar diterpenoids .

Q. How can researchers design preliminary biological activity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity. Pair this with enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric kits. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility. Document solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives .

Q. What are the best practices for isolating this compound from natural sources, and how can yield be optimized during extraction?

- Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate) for initial separation. For higher purity, employ preparative HPLC. Optimize yield by varying extraction solvents (e.g., methanol vs. dichloromethane) and techniques (e.g., Soxhlet vs. ultrasound-assisted extraction). Monitor temperature (40–60°C) to prevent thermal degradation. Validate purity at each step using TLC with vanillin-sulfuric acid staining .

Advanced Research Questions

Q. How can researchers address discrepancies between in silico predictions and experimental results for this compound’s bioactivity?

- Methodological Answer : Re-evaluate computational parameters (e.g., docking software like AutoDock Vina) by adjusting binding site flexibility and solvation models. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity experimentally. If contradictions persist, consider off-target effects via proteome-wide screening (e.g., phage display) or metabolomic profiling to identify unintended interactions .

Q. What experimental strategies can resolve conflicting data on this compound’s mechanism of action across different cell lines?

- Methodological Answer : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines. Use CRISPR-Cas9 knockouts to validate candidate pathways (e.g., apoptosis regulators like Bcl-2). Include microenvironmental factors (e.g., hypoxia) in 3D cell culture models to mimic in vivo conditions. Cross-reference with pharmacokinetic data (e.g., plasma stability assays) to rule out bioavailability issues .

Q. How should researchers design a study to investigate this compound’s synergistic effects with existing therapeutics while avoiding confounding variables?

- Methodological Answer : Use a factorial design (e.g., 2×2 matrix) to test this compound alone and in combination with reference drugs. Employ isobolographic analysis to quantify synergy/additivity. Control for solvent interactions (e.g., ethanol in stock solutions) and use staggered dosing schedules. Include pharmacokinetic compatibility assays (CYP450 inhibition) to rule out metabolic interference .

Q. What advanced techniques can elucidate this compound’s metabolic pathways and potential toxicity in preclinical models?

- Methodological Answer : Use LC-MS/MS with stable isotope labeling to track metabolites in liver microsomes or hepatocyte cultures. For in vivo studies, employ radiolabeled this compound (¹⁴C) in rodent models, followed by whole-body autoradiography. Integrate toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to predict organ-specific risks. Validate findings with histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

Methodological Considerations for All Studies

- Data Contradictions : Apply triangulation by combining orthogonal methods (e.g., SPR + ITC for binding assays) and use Bayesian statistics to quantify uncertainty .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.